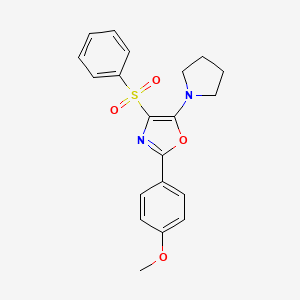
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure comprising a methoxyphenyl group, a phenylsulfonyl group, and a pyrrolidinyl group attached to an oxazole ring. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate sulfonyl chloride, followed by its reaction with a methoxyphenyl derivative and a pyrrolidine derivative in the presence of a base to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic ring.
科学研究应用
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)thiazole: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)imidazole: Contains an imidazole ring, offering different chemical properties.
Uniqueness
2-(4-Methoxyphenyl)-4-(phenylsulfonyl)-5-(pyrrolidin-1-yl)oxazole stands out due to its specific combination of functional groups and the oxazole ring, which imparts unique reactivity and potential applications. Its distinct structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-pyrrolidin-1-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-25-16-11-9-15(10-12-16)18-21-19(20(26-18)22-13-5-6-14-22)27(23,24)17-7-3-2-4-8-17/h2-4,7-12H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXWOFQWTZLVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














